Equilin 3-Sulfate Sodium Salt

Descripción

Overview of Steroid Hormone Metabolism and Conjugation

Steroid hormones, derived from cholesterol, are lipophilic molecules that play crucial roles in a vast array of physiological processes. gfmer.ch Their synthesis primarily occurs in endocrine glands such as the gonads and adrenal glands. gfmer.ch The biological activity of steroid hormones is tightly regulated, and metabolism is a key aspect of this control. gfmer.chnih.gov The liver is the principal site for the inactivation and breakdown of steroid hormones. gfmer.ch

A critical step in the metabolism of steroid hormones is conjugation, a process that increases their water solubility. gfmer.chglowm.com This transformation from lipophilic compounds to more hydrophilic metabolites is essential for their elimination from the body, primarily through urine. gfmer.chglowm.com The main conjugation reactions involve the addition of a glucuronic acid or a sulfate (B86663) group to the steroid molecule, forming steroid glucuronides and steroid sulfates, respectively. glowm.comtaylorfrancis.com These conjugation processes are generally considered to be a prerequisite for the biological inactivation and subsequent excretion of steroid hormones. taylorfrancis.com

Contextualization of Equilin (B196234) 3-Sulfate Sodium Salt within Estrogen Biology

Equilin 3-sulfate sodium salt is a prominent member of the conjugated estrogens group. wikipedia.orgpfizermedicalinformation.com Conjugated estrogens are a mixture of sodium salts of sulfate esters of various estrogenic compounds. wikipedia.orgpharmgkb.org This mixture is historically derived from the urine of pregnant mares. wikipedia.orgacs.org

Within this mixture, sodium estrone (B1671321) sulfate and sodium equilin sulfate are the two major components. wikipedia.orgnih.govrxlist.com Specifically, equilin sulfate constitutes a significant portion, estimated to be between 22-30% of the total conjugated estrogens. nih.gov Equilin itself is a naturally occurring steroidal estrogen found in horses. wikipedia.orgnih.gov The sulfation at the 3-position of the equilin molecule, followed by the formation of the sodium salt, results in this compound, a water-soluble form that is a key active ingredient in conjugated estrogen preparations. wikipedia.org

Significance of Sulfated Steroids as Circulating Reservoirs

Sulfated steroids, such as estrone sulfate and equilin sulfate, are not merely inactive end-products destined for excretion. They also function as a circulating reservoir of estrogens. wikipedia.orgimmunotech.cz Estrone sulfate, the most abundant circulating estrogen in non-pregnant women, can be converted back to the more biologically active estrone by the enzyme steroid sulfatase, which is present in various tissues. wikipedia.orgimmunotech.cznih.gov This creates a dynamic equilibrium between the sulfated and free forms of the hormone. wikipedia.org

This reservoir function allows for a prolonged duration of action. wikipedia.org The large pool of circulating sulfated estrogens can be drawn upon to locally generate active estrogens in target tissues. nih.govjci.org For instance, estrone sulfate can be converted to estrone and then to the potent estrogen, estradiol (B170435), in tissues like bone. nih.gov This local production of active hormones from their sulfated precursors is an important aspect of estrogen physiology. nih.gov Similarly, equilin sulfate acts as a prodrug, being converted in the body to equilin and subsequently to the active 17β-dihydroequilin. wikipedia.org

Interactive Data Table: Major Components of Conjugated Estrogens

The following table details the primary estrogenic compounds found in conjugated estrogen preparations, highlighting the significant presence of Equilin 3-Sulfate.

| Compound | Proportion (%) |

| Sodium Estrone Sulfate | 50-62% |

| Sodium Equilin Sulfate | 22-30% |

| Sodium 17α-Dihydroequilin Sulfate | 13.5-19.5% |

| Sodium 17α-Estradiol Sulfate | 2.5-9.5% |

| Sodium Equilenin (B1671562) Sulfate | 2.2-2.8% |

| Sodium 17β-Dihydroequilin Sulfate | 0.5-4.0% |

| Sodium 17α-Dihydroequilenin Sulfate | 1.2-1.6% |

| Sodium 17β-Estradiol Sulfate | 0.56-0.9% |

| Sodium 17β-Dihydroequilenin Sulfate | 0.5-0.7% |

| Data sourced from multiple references. wikipedia.orgnih.govwikipedia.orgiiab.meiiab.me |

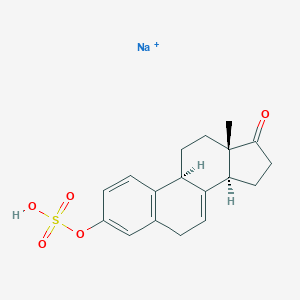

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTMOCOWZLSYSV-QWAPEVOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27540-07-4 (Parent) | |

| Record name | Sodium equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872961 | |

| Record name | Sodium equilin 3-monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12126-59-9, 16680-47-0 | |

| Record name | Estrogens, conjugated [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012126599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium equilin 3-monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10),7-tetraen-17-one, 3-(sulfooxy)-, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estrogens, conjugates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM EQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XY8FW3E68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogenesis and Metabolic Pathways of Equilin 3 Sulfate Sodium Salt

Biosynthesis of Equilin (B196234) 3-Sulfate

The creation of Equilin 3-sulfate is a multi-step process involving precursor molecules and specific enzymatic actions.

Precursor Substrates and Enzymatic Sulfation

The primary precursor for Equilin 3-sulfate is equilin. The metabolic pathway leading to the biosynthesis of equilin in pregnant mares is distinct from that of estrone (B1671321) and estradiol (B170435) in humans and is thought to be independent of cholesterol. ebi.ac.uk While the exact precursors and intermediates are not fully established, it is known that equilin undergoes a crucial transformation through enzymatic sulfation. ebi.ac.uksmolecule.com This process, known as sulfoconjugation, involves the transfer of a sulfonate group to the hydroxyl group at the 3-position of the equilin molecule. nih.gov This reaction significantly increases the water solubility of the estrogen. nih.gov

The sulfation process can be achieved chemically using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid. smolecule.com However, within a biological context, this conversion is facilitated by specific enzymes. smolecule.com

Role of Sulfotransferase Enzymes (SULTs) in Conjugation

The enzymatic sulfation of equilin is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov These enzymes are responsible for transferring a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the equilin substrate. nih.govoup.com

Several SULT isoenzymes have been identified, with SULT1E1 (also known as estrogen sulfotransferase) exhibiting a particularly high affinity for estrogens. nih.gov While other SULTs like SULT1A1 and SULT2A1 can also sulfate (B86663) estrogens, SULT1E1 is considered the major enzyme involved in this process. nih.govresearchgate.net The addition of the sulfate group by SULTs renders the estrogen biologically inactive, as the sulfated form cannot effectively bind to estrogen receptors. nih.gov

Table 1: Key Enzymes and Molecules in Equilin 3-Sulfate Biosynthesis

| Molecule/Enzyme | Role |

|---|---|

| Equilin | Precursor substrate for sulfation. |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Universal sulfonate group donor. nih.govoup.com |

| Sulfotransferase (SULT) Enzymes | Catalyze the transfer of the sulfonate group to equilin. nih.gov |

| SULT1E1 (Estrogen Sulfotransferase) | The primary enzyme responsible for estrogen sulfation. nih.gov |

Biotransformation and Deconjugation of Equilin 3-Sulfate Sodium Salt

Once formed and circulated, Equilin 3-sulfate can undergo further transformations, including the removal of the sulfate group and subsequent metabolic changes to the equilin molecule itself.

Hydrolysis to Unconjugated Equilin and its Metabolites

Equilin 3-sulfate can be considered a prodrug, as it can be hydrolyzed back to its unconjugated, biologically active form, equilin. ncats.iowikipedia.org This process of deconjugation is a critical step in enabling the estrogenic effects of the molecule. Studies have shown that after oral administration of equilin sulfate, it is absorbed both intact and after hydrolysis in the gut. oup.com The absorbed equilin is then readily re-sulfated to circulate in the blood. oup.com

Involvement of Steroid Sulfatase (STS) Activity

The hydrolysis of Equilin 3-sulfate is catalyzed by the enzyme steroid sulfatase (STS). nih.govwikipedia.org This enzyme is found in various tissues, including the liver and the endoplasmic reticulum of cells. nih.govwikipedia.org STS effectively reverses the action of SULTs, converting the inactive sulfated estrogen back into its active form. nih.gov The balance between SULT and STS activities is therefore a key determinant of the levels of active estrogens in specific tissues. nih.govoup.com

Subsequent Metabolism of Equilin and its Dihydro-Metabolites

Following deconjugation to equilin, the molecule can undergo further metabolism. One of the primary metabolic pathways is the reduction of the 17-keto group to form 17β-dihydroequilin. wikipedia.orgoup.com This metabolite is notably more potent as a uterotrophic agent than equilin itself. nih.gov Equilin can also be metabolized to equilenin (B1671562). wikipedia.orgnih.govtaylorandfrancis.com

Both equilin and its metabolites can be further transformed. For instance, in breast cancer cells, equilenin is reduced to 17β-dihydroequilenin and both can be hydroxylated at the C-4 position. ebi.ac.uk These catechol metabolites can then be methylated. ebi.ac.uk It has been noted that in human endometrium, equilenin is a major metabolite of equilin. nih.gov The formation of these various metabolites highlights the complex metabolic fate of equilin following the initial deconjugation of Equilin 3-sulfate.

Table 2: Major Metabolites of Equilin

| Metabolite | Formation Pathway |

|---|---|

| Equilin | Hydrolysis of Equilin 3-sulfate by STS. nih.gov |

| 17β-Dihydroequilin | Reduction of the 17-keto group of equilin. wikipedia.orgoup.com |

| Equilenin | Metabolism of equilin. wikipedia.orgnih.govtaylorandfrancis.com |

| 17β-Dihydroequilenin | Reduction of equilenin. ebi.ac.uk |

| 4-Hydroxyequilenin | Hydroxylation of equilenin. ebi.ac.uk |

| 4-Methoxyequilenin (B38872) | Methylation of 4-hydroxyequilenin. ebi.ac.uk |

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity and Conversion to 17β-Dihydroequilin

A crucial metabolic step for equilin is its conversion to 17β-dihydroequilin, a reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.org This enzyme facilitates the reversible reduction of the 17-keto group of equilin to a 17β-hydroxyl group, yielding the more potent estrogen, 17β-dihydroequilin. wikipedia.orgwikipedia.org The potency of 17β-dihydroequilin is notable, as its binding affinity for estrogen receptors (ERα and ERβ) is significantly higher than that of equilin and is comparable to or even exceeds that of estradiol. wikipedia.orgwikipedia.org

Interestingly, equilin itself can act as an inhibitor of 17β-HSD type 1. nih.govbioscientifica.com Structural studies have revealed that equilin binds to the enzyme's active site in a manner similar to the natural substrate, estrone. nih.govresearchgate.net However, the double bond in the B-ring of equilin alters its positioning, increasing the distance between its 17-keto group and the enzyme's catalytic residues, which in turn inhibits the hydride transfer necessary for the reduction of other estrogens like estrone to 17β-estradiol. nih.govbioscientifica.com

Inhibition of 17β-HSD1 by Equilin

This table presents kinetic data showing the inhibitory effect of equilin on the 17β-HSD1-catalyzed conversion of estrone (E1) to 17β-estradiol (E2).

| Equilin Concentration (µM) | Inhibition of E1 to E2 Conversion (%) | Reference |

|---|---|---|

| 1 | 77% | nih.gov |

Further Hydroxylation Pathways

Beyond the activity of 17β-HSD, equilin and its metabolites undergo further metabolism via hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. acs.orgnih.gov This process is significantly different for equine estrogens compared to endogenous human estrogens. While human estrogens like estradiol are predominantly hydroxylated at the C-2 position, equine estrogens such as equilin and equilenin are primarily hydroxylated at the C-4 position. acs.orgnih.gov

This regiochemical difference is attributed to the unsaturated B-ring of the equine estrogens. acs.org The main products of this pathway are 4-hydroxyequilin and, following further metabolism, 4-hydroxyequilenin. acs.org These catechol metabolites can be further methylated to form compounds like 4-methoxyequilenin and 4-methoxy-17β-dihydroequilenin. nih.gov Studies using human breast cancer cells and cDNA-expressed human enzymes have implicated CYP1A1 and CYP1B1 in the 4-hydroxylation of these compounds. nih.gov In contrast, the 2-hydroxylation pathway for these equine estrogens is observed to be minimal. acs.orgnih.gov

Primary Hydroxylation Pathways of Estrogens

This table compares the predominant site of hydroxylation for endogenous human estrogens versus equine estrogens.

| Estrogen Type | Primary Site of Hydroxylation | Resulting Metabolite Type | Reference |

|---|---|---|---|

| Endogenous (e.g., Estradiol) | C-2 | 2-Hydroxyestrogens | acs.orgnih.gov |

| Equine (e.g., Equilin, Equilenin) | C-4 | 4-Hydroxyestrogens | acs.orgnih.gov |

Enterohepatic Recirculation of Equilin 3-Sulfate and its Metabolites

Enterohepatic recirculation is a significant process in the disposition of many steroids, including equilin and its metabolites. ujms.netresearchgate.net This cycle involves the excretion of the compounds from the liver into the bile, their passage into the intestine, followed by reabsorption into the portal circulation and return to the liver. elifesciences.org

Studies have shown that orally administered Equilin 3-Sulfate is partially absorbed intact from the gastrointestinal tract and partially hydrolyzed by gut enzymes prior to absorption. nih.govnih.gov The free equilin that is absorbed is more efficiently taken up than its sulfated form and is readily re-sulfated in the body, circulating primarily as a sulfate conjugate. nih.govnih.gov

The metabolites of equilin, which are conjugated in the liver with glucuronic acid or sulfuric acid, are excreted in the bile. ujms.netnih.gov In the intestine, bacterial enzymes like β-glucuronidase can hydrolyze these conjugates, releasing the free steroids to be reabsorbed. ujms.netresearchgate.net This process of excretion, deconjugation, and reabsorption prolongs the presence of the compounds in the body, extending their potential biological effects. ujms.netresearchgate.net The extensive metabolism of equilin sulfate results in a variety of metabolites, including equilenin, 17β-dihydroequilin, and 17β-dihydroequilenin, which are ultimately excreted in the urine, mainly as glucuronide conjugates. nih.gov

Research involving the infusion of equilin sulfate in postmenopausal women has quantified the conversion to its various metabolites, highlighting the complexity of its in vivo transformations. nih.govrrmacademy.org

Metabolic Conversion of Equilin Sulfate (EqS)

This table shows the mean conversion ratios of infused Equilin Sulfate to its various plasma metabolites under steady-state conditions.

| Precursor | Product Metabolite | Mean Conversion Ratio | Reference |

|---|---|---|---|

| Equilin Sulfate (EqS) | 17β-dihydroequilin sulfate (17β-EqS) | 0.300 | nih.gov |

| Equilenin sulfate (EqnS) | 0.190 | nih.gov | |

| 17β-dihydroequilenin sulfate (17β-EqnS) | 0.100 | nih.gov | |

| 17β-dihydroequilin (17β-Eq) | 0.020 | nih.gov | |

| Equilin (Eq) | 0.016 | nih.gov | |

| Equilenin (Eqn) | 0.008 | nih.gov | |

| 17β-dihydroequilenin (17β-Eqn) | 0.004 | nih.gov |

Molecular and Cellular Mechanisms of Action

Interaction with Estrogen Receptors (ERs)

The primary mechanism of action for equilin (B196234), the active metabolite of Equilin 3-Sulfate, is its interaction with estrogen receptors alpha (ERα) and beta (ERβ). These receptors are ligand-activated transcription factors that regulate the expression of a multitude of genes.

Equilin binds to both ERα and ERβ, but with affinities that differ from the primary human estrogen, 17β-estradiol (17β-E₂). Research comparing various equine estrogens to 17β-E₂ has shown that the relative binding affinities of most ring B unsaturated estrogens, including equilin, are generally lower for both ERα and ERβ. dntb.gov.ua However, some of these unique estrogens have demonstrated affinities two to four times greater than 17β-E₂ for these receptors. dntb.gov.ua Studies have reported that equilin exhibits a low affinity for estrogen receptors, yet it is capable of producing significant estrogenic effects. nih.gov

Detailed biochemical assays have quantified the relative ligand affinity (RLA) of equilin for both ER subtypes compared to 17β-E₂.

| Ligand | Relative Ligand Affinity (RLA) for ERα (%) | Relative Ligand Affinity (RLA) for ERβ (%) |

|---|---|---|

| 17β-Estradiol (17β-E₂) | 100 | 100 |

| Equilin (Equ) | 13 ± 1.0 | 13 ± 2.0 |

Data sourced from a study exploring the dimensions of estrogen potency. nih.gov

Beyond simple binding, the ability of a ligand to induce a conformational change in the receptor that promotes the recruitment of coactivator proteins is crucial for its agonistic activity. The binding of equilin to ERα and ERβ leads to the recruitment of coactivators, such as Steroid Receptor Coactivator-3 (SRC3). The efficiency of this recruitment can differ between receptor subtypes. nih.gov

While equilin binds to ERα and ERβ with comparable affinity, its ability to recruit coactivators shows a marked preference for ERβ. The relative coactivator affinity (RCA) for SRC3 is significantly higher for the Equilin-ERβ complex compared to the Equilin-ERα complex. nih.gov This suggests that equilin may function as a more potent agonist at ERβ-mediated pathways relative to its activity at ERα. nih.gov

| Ligand-Receptor Complex | Relative Coactivator Affinity (RCA) of SRC3 (%) |

|---|---|

| 17β-E₂ • ERα | 100 |

| Equilin • ERα | 9.0 ± 1.1 |

| 17β-E₂ • ERβ | 100 |

| Equilin • ERβ | 200 ± 22 |

Data reflects the relative affinity of the SRC3 coactivator for the ligand-bound estrogen receptor LBD, compared to the 17β-E₂-bound complex. nih.gov

Modulatory Effects on Cellular Transport Systems

The sulfate (B86663) conjugate at the 3-position is critical for the transport of equilin into cells. This process is mediated by specific transporter proteins that recognize and shuttle sulfated steroids across cell membranes.

Organic Anion Transporting Polypeptides (OATPs) are a major family of transporters involved in the uptake of a wide range of endogenous and exogenous compounds, including sulfated steroids. nih.gov While direct transport data for Equilin 3-Sulfate is limited, extensive research on the closely related compound Estrone-3-sulfate (E1S) serves as a strong model. OATP-B (SLC21A9) has been identified as a major carrier for E1S and dehydroepiandrosterone (B1670201) sulfate (DHEAS) in human mammary tissue, where it is localized to the myoepithelium in normal tissue and ductal epithelial cells in carcinomas. core.ac.uk

Several OATP isoforms are involved in steroid sulfate transport:

OATP1A2, OATP1B1, and OATP2B1: These transporters mediate the uptake of E1S. doi.org

OATP1B3: This transporter also interacts with E1S, and its activity can be stimulated by certain compounds. doi.org

OATP-D (SLC21A11) and OATP-E (SLC21A12): These are expressed in mammary tissue, although at lower levels than OATP-B. core.ac.uk

The transport mechanism of OATPs is generally sodium-independent. nih.gov The interaction of sulfated estrogens with these transporters is crucial for their cellular uptake and subsequent metabolic activation.

Besides the OATP family, other transport systems are responsible for the cellular uptake of sulfated steroids.

Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6): This transporter shows highly specific, sodium-dependent transport activity for sulfated steroids. nih.gov Its substrates are characterized by a planar steroid backbone and a negatively charged sulfate group at the 3' or 17' position. nih.gov SOAT is considered a key gatekeeper in the plasma membrane for the intracellular functions of sulfated steroid precursors. nih.gov

Multidrug Resistance Protein 1 (MRP1): This transporter, a member of the ATP-binding cassette (ABC) transporter family, can mediate the transport of sulfated estrogens like estrone (B1671321) 3-sulfate. This transport is notably stimulated by the presence of glutathione (B108866) (GSH), suggesting a potential co-transport mechanism. semanticscholar.org

Downstream Signaling Pathways and Gene Expression Regulation

Once equilin binds to and activates ERα and/or ERβ, the receptor-ligand complex modulates the transcription of target genes. This genomic pathway is the classical mechanism of estrogen action. The differential activation of ERα and ERβ can lead to distinct patterns of gene expression and cellular responses.

Furthermore, estrogens can elicit rapid, non-genomic effects by activating signaling cascades originating from membrane-associated estrogen receptors. These pathways can influence cellular function independently of direct gene transcription. Key signaling pathways implicated in estrogen action include:

MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of ERβ by selective agonists has been shown to induce the phosphorylation and activation of the p44/p42 MAPK (also known as ERK1/2) pathway. nih.gov

AKT Pathway: The PI3K/AKT signaling cascade, which is critical for cell survival and proliferation, can also be modulated by estrogen receptor activity. In ovarian cancer cells, targeting ERα with an antagonist or ERβ with an agonist was found to reduce the expression of phospho-AKT, indicating the involvement of this pathway. nih.gov

The activation of these pathways ultimately converges on the regulation of gene expression, controlling processes such as cell growth, proliferation, and differentiation. nih.gov

Estrogen Receptor-Mediated Genomic Signaling

The genomic signaling pathway is the classical mechanism through which estrogens exert their effects. This process involves the diffusion of the estrogenic compound across the cell membrane to bind with intracellular estrogen receptors, primarily ERα and ERβ. researchgate.net Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, and forms dimers. nih.gov These activated receptor-dimer complexes then translocate to the nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs) on the promoter regions of target genes, thereby modulating gene transcription. researchgate.netnih.gov

Equilin, as an estrogenic compound, follows this pathway. drugbank.com Its binding affinity to ERα and ERβ is a critical determinant of its potency. Studies comparing various estrogens have shown that equilin interacts distinctively with ERα and ERβ, which in turn influences the recruitment of coactivator proteins like SRC3. nih.gov The specific conformation of the Equilin-ER complex affects the efficiency of coactivator binding, which is a crucial step for initiating the transcription of estrogen-responsive genes. nih.gov For instance, with ERα, equilin has been shown to have a relative receptor binding affinity and efficacy that differs from that of 17β-estradiol, indicating that it may regulate gene expression in a subtly different manner. nih.gov

Non-Genomic Actions and Rapid Signaling Events

In addition to the slower genomic pathway, Equilin 3-Sulfate Sodium Salt can elicit rapid cellular responses through non-genomic signaling. These actions are typically initiated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. researchgate.netfrontiersin.org This pathway does not directly involve gene transcription but instead activates various cytoplasmic protein kinase cascades, leading to more immediate cellular effects. nih.govnih.gov

Key signaling cascades activated by non-genomic estrogenic actions include:

Phosphatidylinositol-3-kinase (PI3K)/Akt (protein kinase B) pathway nih.govnih.gov

Ras/Raf/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway nih.gov

Phospholipase C (PLC)/Protein kinase C (PKC) pathway nih.gov

Research has indicated that equilin can modulate these rapid signaling events. For example, studies in human umbilical vein endothelial cells (HUVECs) have shown that equilin treatment leads to the activation of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov This activation is a recognized rapid signaling event that can influence various cellular processes, including inflammation and adhesion. nih.govnih.gov Such pathway-selective actions suggest that different estrogenic compounds can preferentially activate specific non-genomic pathways, leading to distinct physiological outcomes. nih.gov

Cellular Responses and Physiological Implications

The activation of genomic and non-genomic signaling pathways by this compound translates into tangible cellular and physiological responses. These effects have been observed in various tissues and cell types in preclinical and in vitro models.

Effects on Hepatic Protein Synthesis

The liver is a primary target for estrogen action. Equilin sulfate has been demonstrated to be a potent stimulator of hepatic protein synthesis. nih.gov In studies with postmenopausal women, oral administration of equilin sulfate led to a significant increase in the production of several hepatic globulins. nih.gov This stimulatory effect was found to be 1.5 to 8 times greater than that of comparable doses of estrone sulfate. nih.gov The general mechanism involves estrogen acting directly on liver cells to promote the synthesis of proteins, including plasma vitellin in some species. richmond.edu

Table 1: Effect of Equilin Sulfate on Hepatic Globulins

| Hepatic Protein | Observed Effect | Significance |

|---|---|---|

| Sex Hormone-Binding Globulin (SHBG) | Significantly Increased | Demonstrates potent hepatic stimulation. nih.gov |

| Transcortin (Corticosteroid-binding globulin) | Significantly Increased | Indicates a strong estrogenic effect on liver synthesis. nih.gov |

| Angiotensinogen | Stimulated | Contributes to the overall hepatic response to estrogens. nih.gov |

Modulation of Cellular Adhesion Processes

Recent research has highlighted a specific role for equilin in modulating cellular adhesion, a critical process in vascular biology and inflammation. In studies using human umbilical vein endothelial cells (HUVECs), equilin was shown to significantly increase the expression of key adhesion molecules. nih.govnih.gov This effect was unique to equilin when compared to 17β-estradiol and other estrogens. nih.gov

The increased expression of these molecules promoted the physical adherence of monocytoid cells to the endothelial cell layer in a flow-chamber system, mimicking physiological conditions. nih.gov This action was mediated by the activation of the NF-κB signaling pathway. nih.gov

Table 2: Equilin's Effect on Endothelial Adhesion Molecules (in vitro)

| Adhesion Molecule | Effect on mRNA Expression | Effect on Protein Expression | Reference |

|---|---|---|---|

| E-selectin | Significantly Increased | Significantly Increased | nih.govnih.gov |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Significantly Increased | Significantly Increased | nih.govnih.gov |

| P-selectin | Increased (not significant) | Increased (not significant) | nih.gov |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Increased (not significant) | Increased (not significant) | nih.gov |

Influence on Bone Metabolism Pathways (in vitro/preclinical models)

Estrogens play a crucial role in maintaining bone homeostasis by regulating the activity of bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts). Preclinical data suggests that equilin sulfate also influences bone metabolism, although its potency in this regard may differ from its effects on other tissues like the liver. nih.gov

In a study measuring the fasting urinary calcium/creatinine ratio, an indicator of bone resorption, a significant reduction was observed only at the highest tested dose of equilin sulfate. nih.gov This suggests that while equilin does possess anti-resorptive properties, it may be less potent in this capacity compared to its hepatic stimulatory effects. nih.gov In vitro models are commonly used to dissect these mechanisms, for instance, by examining the direct effects of compounds on osteoclast formation and bone resorption. nih.govnih.gov The signaling pathways activated by estrogens in bone cells, such as the Akt and ERK pathways, are studied in cell lines like osteosarcoma cells to understand the molecular basis of these effects. nih.gov

Analytical and Bioanalytical Methodologies for Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Equilin (B196234) 3-Sulfate, providing the necessary selectivity and sensitivity to distinguish it from a complex mixture of related steroidal compounds.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of Equilin 3-Sulfate and other conjugated estrogens in complex biological matrices such as plasma, serum, and urine. nih.govacs.orgbiorxiv.org These methods offer high sensitivity and specificity, which are crucial due to the low circulating concentrations of these compounds. nih.govnih.gov LC-MS can overcome the cross-reactivity issues often encountered with immunoassays and allows for the simultaneous measurement of multiple estrogens in a single run. nih.govnih.gov

The analysis of Equilin 3-Sulfate often requires robust sample preparation, typically involving solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.govshimadzu.co.krnih.gov For the analysis of total equilin (free and conjugated forms), an enzymatic hydrolysis step using sulfatase and glucuronidase enzymes is necessary to convert the conjugated metabolites back to the parent molecule before analysis. nih.govlambda-cro.com To enhance ionization efficiency and achieve the required low limits of quantification (often in the picogram per milliliter range), derivatization techniques are frequently employed. nih.govlambda-cro.comrsc.org

A significant challenge in the analysis of conjugated estrogen formulations is the separation of structural isomers. Equilin 3-Sulfate and its isomer, Δ⁸,⁹-dehydroestrone-3-sulfate, which differ only in the position of a double bond, are not resolved on standard C18 columns. nih.gov However, baseline separation has been successfully achieved using carbonaceous stationary phases, such as porous graphitic carbon (Hypercarb), demonstrating the importance of column chemistry in method development. nih.gov

| Parameter | Method 1: Total Estrone (B1671321) & Equilin in Plasma shimadzu.co.kr | Method 2: Estrogen Sulfates in Urine nih.gov | Method 3: Multiple Estrogens in Serum uliege.be |

|---|---|---|---|

| Instrumentation | Shimadzu LCMS-8060 Triple Quadrupole MS | HPLC with Negative Turbo Ion Spray Tandem MS | Triple-Quadrupole MS |

| Sample Preparation | Solid-Phase Extraction (SPE) | 96-well C18 Solid-Phase Extraction | Protein Precipitation and Derivatization |

| Ionization Mode | Heated ESI | Negative Turbo Ion Spray | Not Specified |

| LLOQ | 1.117 pg/mL (Equilin) | 0.2 ng/mL | 0.5 ng/mL (Estrone-3-Sulfate) |

| Key Feature | Simultaneous quantification of estrone and equilin after charcoal stripping of plasma. | High-throughput (96-well plate) automated sample preparation. | Simultaneous quantification of E3S, Progesterone, E1, and E2. |

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for assessing the purity and quantifying the content of Equilin 3-Sulfate in bulk drug substances and pharmaceutical preparations. researchgate.netresearchgate.net Its reliability and robustness make it suitable for quality control applications. HPLC methods are developed to separate the active compound from any impurities or related substances.

Validation studies for HPLC methods demonstrate their accuracy, precision, and linearity according to ICH guidelines. researchgate.net For instance, a typical reversed-phase HPLC method might utilize a C18 or phenyl-bonded column with an isocratic or gradient mobile phase, commonly consisting of acetonitrile (B52724) and water. researchgate.netresearchgate.net Detection is often performed at a specific UV wavelength where the analyte exhibits maximum absorbance. researchgate.netbepls.com The purity of a substance like Equilin 3-Sulfate-d4 sodium salt has been reported using HPLC, confirming its suitability for research applications. medchemexpress.com

| Validation Parameter | Result for Estradiol (B170435) Valerate |

|---|---|

| Linearity Range | 0.04 - 0.12 mg/mL |

| Precision (%RSD) | ≤ 2% |

| Accuracy (Mean Recovery) | 80.0% |

| Retention Time | 2.262 minutes |

| Column | µBondapak Phenyl 5µm (3.9 mm x 30 mm) |

| Mobile Phase | Acetonitrile : Water (80:20 v/v) |

| Detection Wavelength | 220 nm |

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling is an indispensable tool for pharmacokinetic and metabolic research, allowing for the precise tracking of a drug molecule and its metabolites within a biological system. nih.gov

The synthesis of radiolabeled Equilin 3-Sulfate is crucial for conducting in-depth pharmacokinetic investigations. bioscientifica.com Both radioactive isotopes (e.g., ¹⁴C, ³H) and stable isotopes (e.g., ²H or deuterium) are utilized. medchemexpress.comresearchgate.net Radiolabeled compounds, such as those incorporating ¹⁴C, can be synthesized by sulfating a labeled estrone or estradiol precursor. researchgate.net These tracers are invaluable for studying the metabolic fate, tissue distribution, and excretion pathways of Equilin 3-Sulfate. bioscientifica.comnih.gov Studies using radiolabeled precursors have been instrumental in elucidating the biosynthetic pathways of equilin itself in vivo. researchgate.netsemanticscholar.org

Stable isotope-labeled versions, such as Equilin-2,4,16,16-d₄ 3-Sulfate Sodium Salt, serve as ideal internal standards in LC-MS/MS-based bioanalytical methods. sigmaaldrich.com The use of a deuterated internal standard that co-elutes with the analyte but is distinguished by its higher mass allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample processing. Deuteration can also be used to study the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com

Development and Validation of Bioanalytical Assays

The development of robust and reliable bioanalytical assays is a prerequisite for obtaining meaningful data from research studies.

Developing a bioanalytical method for Equilin 3-Sulfate, especially for total equilin quantification in plasma, presents several challenges. lambda-cro.com Since equilin is not normally present in humans, its analysis can be more straightforward than that of endogenous estrogens like estrone. shimadzu.co.kr However, when analyzing total equilin, efficient enzymatic conversion of its sulfate (B86663) and glucuronide metabolites is critical. lambda-cro.com Method development involves optimizing incubation conditions (time, temperature, buffer) for the enzymes to ensure complete conversion. lambda-cro.com

A comprehensive LC-MS/MS method for quantifying total estrone and equilin in human plasma has been developed. lambda-cro.com Key steps in this method include:

Sample Preparation : For endogenous analytes like estrone, charcoal-stripped plasma is used to create an interference-free matrix for calibration standards. shimadzu.co.krlambda-cro.com For both analytes, enzymatic hydrolysis is performed to measure the total concentration. lambda-cro.com This is followed by a cleanup step, typically solid-phase extraction (SPE). shimadzu.co.kr

Derivatization : To achieve the low picogram-level sensitivity required, a derivatization step is often implemented after extraction and before LC-MS/MS analysis. lambda-cro.com

Chromatography and Detection : An optimized LC method separates the analytes from potential interferences, and a tandem mass spectrometer provides sensitive and selective detection using multiple reaction monitoring (MRM). nih.govshimadzu.co.kr

The entire method is then rigorously validated to demonstrate its selectivity, precision, accuracy, and robustness, ensuring the reliability of the data generated from research samples. lambda-cro.comnih.gov

Quality Control (QC) and Reference Standard Applications in Research

The quality control of Equilin 3-Sulfate Sodium Salt and its use as a reference standard are fundamental to ensuring the consistency, efficacy, and safety of pharmaceutical products containing conjugated estrogens. Regulatory bodies emphasize the importance of a detailed chemical composition of these complex drug products. nih.gov

Reference Standard Applications:

This compound serves as a critical reference standard in various analytical applications. axios-research.com It is used for:

Method Development and Validation: Establishing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the identification and quantification of equilin sulfate in drug products and biological samples. synzeal.comsynzeal.comsynzeal.com

Traceability: Ensuring the traceability of analytical results to pharmacopeial standards (e.g., USP or EP). axios-research.comsynzeal.comsynzeal.com

Impurity Profiling: Identifying and quantifying related impurities and degradation products during the synthesis and formulation stages of drug development. axios-research.com

Deuterated forms of Equilin 3-Sulfate, such as Equilin-d4 Sulfate Sodium Salt, are employed as internal standards in mass spectrometry-based assays to improve the accuracy of quantification. medchemexpress.com

Quality Control Parameters:

The quality control of this compound reference standards involves a battery of tests to confirm its identity, purity, and stability. Key quality control criteria include:

Identity Verification: Orthogonal methods like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure. fda.govgoogle.com ¹H NMR and 2D COSY spectra are particularly useful for detailed structural elucidation. google.com

Purity Assessment: HPLC is a primary technique for determining the purity of the reference standard. medchemexpress.com For instance, a batch of Equilin 3-Sulfate-d4 (sodium salt) was reported to have a purity of 95.03% by HPLC. medchemexpress.com

Isotopic Enrichment: For isotopically labeled standards, the degree of isotopic enrichment is a critical parameter. For Equilin 3-Sulfate-d4, an isotopic enrichment of 97.56% has been reported. medchemexpress.com

The table below summarizes key analytical techniques and their applications in the quality control of this compound.

| Analytical Technique | Application in Quality Control |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation from isomers like Δ⁸,⁹-dehydroestrone sulfate. nih.govfda.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, quantification, impurity profiling, and characterization of complex mixtures. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. fda.govgoogle.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. medchemexpress.comgoogle.com |

Challenges in the Comprehensive Characterization of Steroid Conjugate Mixtures

The analysis of complex mixtures of steroid conjugates, such as those found in conjugated equine estrogen products, presents significant analytical challenges. firstwordpharma.comnih.gov These challenges stem from the inherent complexity of the mixtures and the physicochemical properties of the steroid conjugates themselves. researchgate.net

Key Challenges Include:

Structural Similarity and Isomerism: Steroid conjugates often exist as a multitude of structurally similar compounds and isomers. researchgate.net For example, the separation of equilin sulfate from its isomer, Δ⁸,⁹-dehydroestrone sulfate, is a known analytical challenge that requires optimized chromatographic conditions. nih.gov

Wide Range of Polarities: The simultaneous analysis of unconjugated (lipophilic) and conjugated (hydrophilic) steroids in a single run is difficult due to their differing polarities. acs.org This often necessitates complex chromatographic methods, such as gradient elution or column switching, to achieve adequate separation. firstwordpharma.comacs.org

Matrix Effects: Biological matrices, such as plasma and urine, are complex and can interfere with the analysis of steroid conjugates. nih.govresearchgate.net These matrix effects can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of the results. acs.org

Low Concentrations: Steroid hormones and their metabolites are often present at very low concentrations in biological fluids, requiring highly sensitive analytical methods for their detection and quantification. nih.govresearchgate.net

Deconjugation and Derivatization: For certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a deconjugation step is required to cleave the sulfate or glucuronide moiety, followed by derivatization. nih.gov These additional sample preparation steps can be time-consuming and introduce variability. nih.govrsc.org The incomplete cleavage of the sulfate group is a particular challenge. nih.gov

Formation of Heterodimers: In ion mobility spectrometry, the formation of heterodimers between different steroid isomers in a mixture can complicate data analysis and reduce the resolution between isomers. nih.gov

The table below outlines some of the major challenges and the analytical strategies employed to address them.

| Challenge | Analytical Strategy |

| Isomer Separation | Optimized UHPLC column stationary phases (e.g., C18, phenyl). nih.gov |

| Simultaneous Analysis of Polar and Non-Polar Steroids | Column-switching LC-MS/MS, complex gradient elution programs. firstwordpharma.comacs.org |

| Matrix Effects | Solid-phase extraction (SPE) for sample clean-up, stable isotope dilution methods. nih.govnih.gov |

| Low Analyte Concentrations | Derivatization to enhance ionization efficiency, high-sensitivity mass spectrometry. acs.orgrsc.org |

| Complex Sample Preparation | Direct analysis of intact conjugates using LC-MS to avoid deconjugation and derivatization. acs.org |

Overcoming these challenges is crucial for the accurate and reliable characterization of steroid conjugate mixtures, which is essential for understanding their pharmacokinetic profiles and ensuring the quality of pharmaceutical products. firstwordpharma.comnih.gov

Preclinical and in Vitro Research Applications

In Vitro Studies on Cellular Models

Effects on Endothelial Cell Function and Adhesion Molecule Expression

Research on human umbilical vein endothelial cells (HUVECs) has revealed that equilin (B196234), the active form of equilin 3-sulfate, can influence the expression of adhesion molecules, which are critical in the initial stages of atherosclerosis. nih.govnih.gov

One study demonstrated that equilin, but not 17β-estradiol or other estrogens, significantly increased both the mRNA and protein expression of E-selectin and intercellular adhesion molecule-1 (ICAM-1). nih.govnih.gov This upregulation of adhesion molecules was associated with an increased adherence of monocytoid cells to HUVECs under flow conditions, mimicking physiological blood flow. nih.govnih.gov The mechanism for this effect appears to involve the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov Equilin treatment was found to promote the accumulation of the NF-κB p65 subunit in the nucleus of HUVECs. nih.gov

Table 1: Effect of Equilin on Adhesion Molecule Expression in HUVECs

| Adhesion Molecule | Effect of Equilin Treatment | Significance (p-value) |

|---|---|---|

| E-selectin (mRNA) | Increased | < 0.01 |

| ICAM-1 (mRNA) | Increased | < 0.01 |

| E-selectin (protein) | Increased | < 0.05 |

| ICAM-1 (protein) | Increased | < 0.05 |

| P-selectin (protein) | Increased | Not Significant |

| VCAM-1 (protein) | Increased | Not Significant |

Source: Data compiled from a study on the effects of various estrogens on adhesion-molecule expression in HUVECs. nih.gov

Investigations in Breast Cancer Cell Lines (e.g., Proliferation Studies)

In vitro studies have investigated the effects of equilin and its sulfate (B86663) conjugate on breast cancer cell lines. Research indicates that estrone (B1671321) sulfate, a related compound, can significantly reduce cell proliferation rates in estrogen-dependent breast cancer cell lines. medchemexpress.eu While direct studies on equilin 3-sulfate's effect on proliferation are not as extensively detailed in the provided results, its role as an estrogenic compound suggests it would interact with estrogen receptors and influence downstream signaling pathways involved in cell growth. smolecule.com

Animal Model Investigations of Metabolism and Biological Activity

Pharmacokinetic and Metabolic Studies in Rodent Models (e.g., Rats)

Pharmacokinetic studies in rats have been instrumental in understanding the absorption, distribution, metabolism, and excretion of equilin and its derivatives. In spontaneously hypertensive rats, equilin demonstrated vasodilatory effects comparable to 17β-estradiol, although through a mechanism not involving classical estrogen receptor activation. Following oral administration, conjugated estrogens are well-absorbed, with maximum plasma concentrations of the estrone component reached after approximately 7 hours. smolecule.com The primary route of excretion for estrogens in rats is biliary/fecal, with minimal urinary excretion. fda.gov

Comparative Metabolic Profiles in Other Relevant Animal Species (e.g., Mares, Monkeys)

Comparative studies in mares and monkeys have provided further insights into the metabolism of equilin 3-sulfate. In mares, equilin is a naturally occurring estrogen, and its metabolism is a key aspect of equine endocrinology.

Studies in monkeys have shown that, similar to rats and humans, the primary route of excretion for estrogens is biliary/fecal. fda.gov After administration, radioactivity recovery was approximately 85% within seven days, with less than 1% recovered in the urine. fda.gov The major urinary metabolite in monkeys was identified as bazedoxifene-4'-glucuronide (B602037) when co-administered with bazedoxifene. fda.gov

The half-life of equilin sulfate in the blood is considerably longer than that of unconjugated equilin due to its strong binding to albumin. kup.at The hormonal effects of conjugated estrogens are realized after the hydrolysis of the sulfate group, a process that occurs not only in the liver but also in peripheral tissues. kup.at

Table 2: Comparative Pharmacokinetics of Estrogens in Different Species

| Species | Primary Excretion Route | Radioactivity Recovery (7 days) | Major Urinary Metabolite (when co-administered with Bazedoxifene) |

|---|---|---|---|

| Rat | Biliary/Fecal | >97% | Bazedoxifene-5-glucuronide |

| Monkey | Biliary/Fecal | ~85% | Bazedoxifene-4'-glucuronide |

Source: Data from nonclinical toxicology review. fda.gov

Comparative Research with Other Conjugated and Unconjugated Estrogens

Comparative studies are essential for understanding the unique pharmacological profile of equilin 3-sulfate sodium salt relative to other estrogens.

Relative Potency and Metabolic Differences Compared to Estrone 3-Sulfate and Estradiol (B170435)

Equilin 3-sulfate, as a prodrug, is hydrolyzed to its active form, equilin. ncats.io Its potency and metabolic pathway differ from those of estrone 3-sulfate and estradiol.

Relative Potency:

Clinical studies have revealed that equilin sulfate exhibits a different potency profile compared to estrone sulfate. govinfo.gov For example, a dose of equilin sulfate that is equipotent to estrone sulfate for one pharmacodynamic effect may be more or less potent when another endpoint is considered. govinfo.gov Studies in postmenopausal women have shown that equilin sulfate has a significantly greater stimulatory effect on hepatic globulins, ranging from 1.5 to 8 times that of comparable doses of estrone sulfate. ncats.ionih.gov In terms of increasing the high-density lipoprotein/low-density lipoprotein-cholesterol ratio, equilin sulfate demonstrated an approximately four-fold greater response than conjugated equine estrogens. nih.gov However, it was less potent in reducing the urinary calcium/creatinine ratio. nih.gov This dissociation between hepatic and bone effects highlights the tissue-selective nature of its activity. nih.gov

Equilin itself has about 13% and 49% of the binding affinity of estradiol for the estrogen receptor α (ERα) and ERβ, respectively. wikipedia.org However, its metabolite, 17β-dihydroequilin, displays a binding affinity for ERα and ERβ that is about 113% and 108% of that of estradiol, respectively. wikipedia.org

| Estrogen | Relative Binding Affinity (vs. Estradiol) |

| Equilin | ERα: ~13% |

| ERβ: ~49% | |

| 17β-Dihydroequilin | ERα: ~113% |

| ERβ: ~108% |

Metabolic Differences:

Equilin 3-sulfate is absorbed both intact and after hydrolysis in the gut. nih.gov The absorbed equilin is readily sulfated and circulates in this form. nih.gov Its metabolism is extensive, with metabolites excreted primarily as glucuronide conjugates. nih.gov The metabolic clearance rate of equilin sulfate is significantly lower than that of equilin, leading to a longer biological half-life for the sulfated form. wikipedia.org

In contrast, estrone sulfate is cleaved by steroid sulfatase to estrone, which can then be converted to the more potent estradiol. wikipedia.org This conversion is a key step in its mechanism of action. wikipedia.org The sulfation and desulfation processes create an equilibrium between estrone and estrone sulfate in various tissues, allowing estrone sulfate to act as a long-lasting reservoir for estradiol. wikipedia.orgnih.gov

The binding of these estrogens to serum proteins also differs. Equine estrogens, including equilin and its sulfate, bind to sex hormone-binding globulin (SHBG) and albumin in a manner similar to estrone and estradiol. nih.gov The lower metabolic clearance rate of equilin sulfate may be attributable to its binding to albumin. nih.gov

Distinct Biological Effects of Equilin 3-Sulfate versus Equilin and 17β-Dihydroequilin

Equilin 3-sulfate itself is biologically inactive and functions as a prodrug. wikipedia.org Its biological effects are mediated through its conversion to equilin and subsequently to other metabolites like 17β-dihydroequilin.

The conversion of equilin to 17β-dihydroequilin is a critical activation step. wikipedia.org 17β-dihydroequilin is a highly potent estrogen, with a greater binding affinity for both ERα and ERβ than estradiol. wikipedia.org In terms of uterine and vaginal potency, 17β-dihydroequilin is considerably more potent than equilin. wikipedia.org Specifically, 17β-dihydroequilin has about 83% of the relative potency of conjugated equine estrogens (CEEs) in the vagina and 200% in the uterus, whereas equilin has about 42% and 80%, respectively. wikipedia.org

| Compound | Relative Potency (vs. CEEs) - Vagina | Relative Potency (vs. CEEs) - Uterus |

| Equilin | ~42% | ~80% |

| 17β-Dihydroequilin | ~83% | ~200% |

The distinct biological effects of these compounds are also evident in their interactions with metabolic enzymes. Equilin is an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme that catalyzes the conversion of the less active estrone to the highly potent estradiol in breast tissue. ncats.ioncats.io By inhibiting this enzyme, equilin can reduce the levels of estradiol in breast tissue, which may have implications for estrogen-dependent conditions. ncats.ioncats.io

Future Research Directions and Unaddressed Academic Questions

Elucidation of Novel Metabolic Pathways and Metabolites

The metabolism of equilin (B196234) is known to proceed through pathways such as the reduction of the 17-keto group and hydroxylation. However, the full metabolic fate of Equilin 3-Sulfate is far from completely mapped. Future research must focus on identifying novel, potentially bioactive, metabolites and the enzymatic pathways that produce them.

One critical area of investigation is the exploration of catechol metabolites. Research has shown that a major metabolite of equilin is 4-hydroxyequilin, which can autoxidize into an o-quinone that subsequently isomerizes to form 4-hydroxyequilenin-o-quinone, a potent cytotoxin. nih.gov This pathway suggests that the metabolic activation of equilin could lead to the formation of reactive species with biological activities distinct from the parent compound. Further studies using advanced techniques like untargeted high-resolution metabolomics are required to search for this and other reactive quinone-type metabolites in vivo. researchgate.net

Additionally, studies in animal models have identified a range of metabolites, including equilenin (B1671562) and various dihydroequilenin forms, after administration of equilin sulfate (B86663). nih.gov The potential for other metabolic transformations, such as epoxidation, which has been observed for other estrogens, remains an unaddressed question for equilin in humans. nih.gov Modern metabolomic approaches, which allow for the simultaneous measurement of thousands of metabolites, will be instrumental in discovering these novel pathways and understanding how they are influenced by genetic factors, the gut microbiome, and co-administered substances. ahajournals.orgmdpi.com

Table 1: Known and Hypothesized Metabolic Pathways for Equilin

| Pathway | Key Enzymes/Process | Resulting Metabolites | Research Focus |

|---|---|---|---|

| Reduction | 17β-Hydroxysteroid dehydrogenases | 17α-Dihydroequilin, 17β-Dihydroequilin | Characterize enzyme kinetics and tissue specificity. |

| Hydroxylation & Oxidation | Cytochrome P450 enzymes, Autoxidation | 4-hydroxyequilin, 4-hydroxyequilenin-o-quinone | Investigate the formation and toxicological significance of reactive quinoid species. |

| Ring B Aromatization | Aromatase (CYP19A1) | Equilenin, 17β-dihydroequilenin | Determine the extent of this conversion in human tissues and its biological implications. nih.gov |

| Epoxidation (Hypothesized) | Cytochrome P450 enzymes | Epoxy-equilin sulfates | Screen for novel epoxide metabolites in human samples using mass spectrometry. nih.gov |

Identification of Additional Specific Transporters and Enzymes

Equilin 3-Sulfate, as a hydrophilic anion, requires protein transporters to cross cell membranes. While it is generally understood that organic anion transporters are involved, the specific proteins responsible for its tissue-specific uptake and efflux are not fully identified.

Future research should focus on members of the Organic Anion Transporting Polypeptide (OATP/SLCO) and Organic Anion Transporter (OAT/SLC22A) families. Studies have demonstrated that transporters like OATP2B1 and OAT4 are key in the uptake of other steroid sulfates, such as estrone-3-sulfate and DHEAS, into cells. nih.govoup.com The efflux transporter Breast Cancer Resistance Protein (BCRP/ABCG2) has also been shown to work in concert with OATP2B1 to facilitate the vectorial transport of steroid sulfates across cellular barriers. nih.gov It is critical to investigate whether these specific transporters, among others, are primary mediators of Equilin 3-Sulfate disposition.

On the metabolic front, while enzymes like 17β-hydroxysteroid dehydrogenases are known to act on equilin, the specific isoforms and their tissue distribution in relation to equilin metabolism need further characterization. drugbank.com Pinpointing the precise enzymes and transporters will allow for a better prediction of drug-drug interactions and individual variability in response.

Table 2: Potential Transporters for Equilin 3-Sulfate Sodium Salt

| Transporter Family | Specific Transporter | Location of Interest | Rationale for Investigation |

|---|---|---|---|

| OATP (SLCO) | OATP1B1, OATP1B3, OATP2B1 | Liver, Intestine, various tissues | Known to transport a wide range of drugs and steroid hormone conjugates. nih.gov |

| OAT (SLC22A) | OAT4 | Placenta, Kidney | Plays a predominant role in the uptake of other sulfated steroids. oup.com |

| ABC | BCRP (ABCG2) | Intestine, Placenta, Liver | Acts as an efflux pump, potentially controlling intracellular concentrations and facilitating excretion. nih.gov |

Advanced Structural-Activity Relationship Studies for Receptor Selectivity

Equilin and its metabolites interact differently with the two main estrogen receptors, ERα and ERβ, compared to 17β-estradiol. Notably, many ring B unsaturated equine estrogens, including equilin, show a greater affinity or functional activity for ERβ over ERα. nih.govoup.com A fascinating and clinically relevant finding is the frequent disconnect between the binding affinity of these compounds and their ultimate functional activity, suggesting that binding alone does not predict the biological response. oup.comoup.com

This complexity presents an opportunity for advanced structure-activity relationship (SAR) studies. Future research should aim to:

Synthesize a panel of equilin analogs with systematic modifications to the A, B, and C rings of the steroid nucleus.

Utilize co-crystal structures of these analogs with ERα and ERβ to understand the molecular basis for receptor selectivity.

Employ cell-based functional assays that measure not just receptor binding, but also subsequent gene transcription and protein recruitment to distinguish between agonist, partial agonist, and antagonist activities at each receptor subtype.

A deeper understanding of Equilin's SAR could pave the way for the design of novel selective estrogen receptor modulators (SERMs) based on the equilin scaffold, potentially targeting tissues where ERβ is the predominant receptor. nih.gov

Systems Biology Approaches to Map Integrated Hormonal Networks

The biological effects of Equilin 3-Sulfate are not exerted in isolation but occur within a complex and interconnected hormonal network. Systems biology, which integrates multi-omics data (genomics, proteomics, metabolomics) to create comprehensive models of biological processes, offers a powerful approach to understanding these interactions. wikipedia.org

Future studies should apply untargeted metabolomics to analyze the global shifts in metabolites in response to treatment with pure Equilin 3-Sulfate. ahajournals.org Such studies have already shown that hormone therapy can profoundly alter the metabolome, affecting lipid, amino acid, and other pathways. ahajournals.orgnih.gov By mapping these changes, researchers can generate novel hypotheses about the downstream effects of equilin.

Integrating this metabolomic data with transcriptomic (gene expression) and proteomic (protein level) data will be essential. This will allow for the construction of detailed network maps that can visualize how equilin-induced receptor activation cascades through signaling pathways to ultimately alter cellular metabolism and function. These models could reveal previously unknown connections between equilin, metabolic diseases, and cardiovascular health.

Development of New Research Probes and Tools

A significant barrier to understanding the precise mechanisms of Equilin 3-Sulfate is the lack of specific molecular tools to track its activity. While deuterium-labeled equilin is available for pharmacokinetic studies, more sophisticated probes are needed for mechanistic cell biology research.

The development of fluorescently-tagged equilin analogs would be a major advancement. bmbreports.orgnih.gov These probes would allow researchers to visualize the compound's uptake into living cells, its subcellular localization, and its real-time binding to estrogen receptors using advanced microscopy techniques like Förster resonance energy transfer (FRET). bmbreports.orgkoreascience.kr Designing probes with near-infrared fluorescence could enable deeper tissue imaging and potentially in vivo studies in animal models. acs.org

Furthermore, creating photoaffinity-labeled equilin probes could help identify novel binding partners. These tools would covalently link to interacting proteins (such as receptors, transporters, or enzymes) upon photoactivation, allowing for their isolation and identification by mass spectrometry. This could uncover entirely new targets and pathways for equilin that are currently unknown.

Role of Equilin 3-Sulfate in Endogenous Hormonal Balance Beyond Traditional Estrogenic Effects

Emerging evidence strongly suggests that equilin possesses biological activities that are independent of classical nuclear estrogen receptor signaling. These non-traditional or non-genomic effects represent a critical frontier in understanding its complete physiological role.

One study found that equilin promotes the growth of cortical neurons through a mechanism dependent on the glutamatergic NMDA receptor, not classical estrogen receptors. nih.gov Another investigation revealed that equilin, in contrast to 17β-estradiol, can promote the adhesion of monocytes to endothelial cells by activating NF-κB signaling, an effect linked to a reduction in ERβ expression. plos.org Additionally, equilin has been shown to induce rapid, endothelium-independent vasodilation, an acute effect that does not involve classical ERs. nih.gov

These findings underscore the need to explore equilin's interactions with various membrane-bound receptors and intracellular signaling cascades. nih.govfrontiersin.org Future research should investigate:

The potential for Equilin 3-Sulfate or its metabolites to act as ligands for other nuclear receptors, including orphan receptors.

Its impact on kinase signaling pathways (e.g., MAPK, PI3K/Akt) in different cell types.

How its non-genomic actions might cross-talk with its genomic effects to produce a unique, integrated cellular response.

Q & A

Q. What are the standard laboratory protocols for synthesizing Equilin 3-Sulfate Sodium Salt?

- Methodological Answer : Synthesis typically involves sulfation of equilin using sulfuric acid or a sulfotransferase enzyme, followed by neutralization with sodium hydroxide to form the sodium salt. Key steps include:

Sulfation : React equilin with a sulfating agent (e.g., sulfur trioxide complex) under controlled pH (7–9) to ensure regioselective sulfation at the 3-position .

Purification : Use column chromatography (e.g., silica gel or reverse-phase C18) to isolate the sulfate derivative.

Neutralization : Add sodium hydroxide to convert the sulfonic acid to its sodium salt, followed by lyophilization for stabilization .

Validate the product via nuclear magnetic resonance (NMR) for regiochemical confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify sodium content .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 280 nm (for conjugated estrogenic structures) or evaporative light scattering detection (ELSD) for non-chromophoric compounds .

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the sulfate group’s position and sodium counterion .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to detect the [M-Na]⁻ ion .

- Quantitative Analysis : Ion chromatography for sulfate content and flame atomic absorption spectroscopy (FAAS) for sodium .

Q. How does solubility impact experimental design for in vitro studies?

- Methodological Answer : this compound is highly soluble in polar solvents (e.g., water, methanol). For cell-based assays:

Prepare stock solutions in sterile water or phosphate-buffered saline (PBS) at 10 mM.

Filter-sterilize (0.22 µm) to remove particulates.

Validate solubility using dynamic light scattering (DLS) to detect aggregates .

Note: Solubility decreases in high-salt buffers; adjust ionic strength to <150 mM to prevent precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogen receptor (ER) binding affinities of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). To address this:

Standardize Assays : Use ERα/ERβ-transfected HEK293 cells with a luciferase reporter system under controlled serum-free conditions .

Competitive Binding Studies : Compare displacement of [³H]-estradiol with equilin sulfate across multiple replicates.

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies and identify confounding variables (e.g., metabolite interference) .

Reference structural analogs (e.g., estrone 3-sulfate) to contextualize binding trends .

Q. What experimental strategies elucidate the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) or hepatocytes. Monitor desulfation via LC-MS/MS for free equilin .

- Enzyme Inhibition : Co-administer sulfatase inhibitors (e.g., sodium fluoride) to assess sulfatase-mediated degradation .

- Pharmacokinetic Modeling : Use compartmental models to predict half-life and tissue distribution based on in vitro clearance rates .

Q. How to design a robust study investigating the neuroprotective effects of this compound?

- Methodological Answer :

Model Selection : Primary neuronal cultures or organotypic brain slices exposed to oxidative stress (e.g., H₂O₂).

Dose-Response : Test 1 nM–10 µM ranges, referencing EC₅₀ values from ER-binding assays .

Q. Endpoint Analysis :

- Cell Viability : MTT assay or lactate dehydrogenase (LDH) release.

- Synaptic Plasticity : Quantify dendritic spines via confocal microscopy.

Controls : Include ER antagonists (e.g., ICI 182,780) to confirm receptor-mediated effects .

Data Interpretation and Validation

Q. How should researchers address variability in sulfate quantification across batches?

- Methodological Answer :

- Internal Standards : Spike samples with deuterated equilin sulfate for LC-MS/MS normalization .

- Batch Correction : Apply linear mixed-effects models to adjust for inter-batch variability in statistical software (e.g., R or Python) .

- Quality Control (QC) : Include QC samples with known sulfate concentrations in each analytical run .

Q. What methodologies validate the specificity of this compound in complex biological matrices?

- Methodological Answer :

- Immunodepletion : Use anti-estrogen antibodies to remove endogenous estrogens prior to LC-MS/MS analysis .

- Stable Isotope Tracing : Adminstrate ¹³C-labeled equilin sulfate to track metabolic fate in vivo .

- Matrix Effects : Compare signal recovery in plasma vs. PBS to assess ion suppression/enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.